2-(Trifluoroacetyl)cycloheptane-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione typically involves the reaction of cycloheptane-1,3-dione with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
2-(Trifluoroacetyl)cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoroacetyl)cycloheptane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong interactions with nucleophilic sites on biomolecules, leading to modifications in their structure and function . These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
2-(Trifluoroacetyl)cycloheptane-1,3-dione can be compared with other similar compounds, such as:
2-(Trifluoroacetyl)cyclopentane-1,3-dione: This compound has a similar structure but with a cyclopentane ring instead of a cycloheptane ring.
2-(Trifluoroacetyl)cyclohexane-1,3-dione: This compound features a cyclohexane ring and shares similar chemical properties.
The uniqueness of this compound lies in its larger ring size, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H9F3O3 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)8(15)7-5(13)3-1-2-4-6(7)14/h7H,1-4H2 |
InChI Key |
AZZHGJGEJBVVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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